REACTION_CXSMILES
|
[CH3:1][CH:2](O)[CH2:3][C:4]#[CH:5].[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[CH3:5][CH:4]([N:11]1[C:7](=[O:17])[C:8]2[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:12])[CH2:3][C:2]#[CH:1]
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Name
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diethyl azodicarboxylate
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Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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N(=NC(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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CC(CC#C)O
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Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O
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Name
|
|
Quantity
|
17.13 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the obtained mixture was then stirred at a room temperature for 1 day
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
Thereafter, the reaction solution was concentrated
|
Type
|
ADDITION
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Details
|
300 ml of water was then added to the residue
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Type
|
EXTRACTION
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Details
|
followed by extraction with 250 ml of ethyl acetate twice
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Type
|
WASH
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Details
|
The organic layer was washed with 200 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The resultant was dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by column chromatography (Wako Gel C-200; toluene)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC#C)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |